molecular formula C14H15N7OS B14941302 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941302
M. Wt: 329.38 g/mol
InChI Key: DFGXWYXWXMMASB-UHFFFAOYSA-N
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Description

4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple rings, including pyrazole, triazole, thiadiazole, and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling. Common synthetic routes include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Formation of Triazole Ring: This involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Formation of Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with carbon disulfide.

    Formation of Isoxazole Ring: This involves the cyclization of hydroxylamine with β-keto esters.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s heterocyclic rings allow it to bind to various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE: is compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 4-{[6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE lies in its multi-heterocyclic structure, which imparts diverse chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H15N7OS

Molecular Weight

329.38 g/mol

IUPAC Name

4-[[6-(2,5-dimethylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C14H15N7OS/c1-7-5-11(20(4)17-7)13-18-21-12(15-16-14(21)23-13)6-10-8(2)19-22-9(10)3/h5H,6H2,1-4H3

InChI Key

DFGXWYXWXMMASB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=C(ON=C4C)C)C

Origin of Product

United States

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